m-Tolualdehyde 2,4-dinitrophenylhydrazone
Description
Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature
The molecular formula of this compound is established as C₁₄H₁₂N₄O₄, indicating a complex aromatic structure containing fourteen carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and four oxygen atoms. The molecular weight of this compound is precisely determined as 300.27 grams per mole, which corresponds to the theoretical mass calculated from its constituent atomic masses.
The official International Union of Pure and Applied Chemistry nomenclature designates this compound as N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline. This systematic name reflects the structural arrangement wherein the hydrazone linkage connects the 3-methylphenyl moiety to the 2,4-dinitroaniline portion. Alternative nomenclature includes benzaldehyde, 3-methyl-, 2-(2,4-dinitrophenyl)hydrazone, which emphasizes the benzaldehyde derivative nature of the compound.
The Chemical Abstracts Service registry number 2880-05-9 uniquely identifies this compound in chemical databases and literature. Additional systematic identifiers include the International Chemical Identifier key PQBRXQUGVASQBU-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CC1=CC=CC(=C1)C=NNC2=C(C=C(C=C2)N+[O-])N+[O-].
Crystallographic Data and Molecular Geometry
The crystallographic analysis of this compound reveals important structural parameters that define its solid-state architecture. The compound exhibits a melting point range of 212.0 to 215.0 degrees Celsius, indicating thermal stability within this temperature range. Physical characterization shows the compound as a light yellow to brown powder or crystalline solid at room temperature.
Crystallographic studies of related dinitrophenylhydrazone compounds provide insights into the general structural features expected for this class of molecules. Research on similar hydrazone derivatives demonstrates that these compounds typically adopt nearly planar molecular conformations with specific intramolecular interactions. The dinitrophenyl portion commonly exhibits slight deviations from planarity due to steric effects of the nitro groups, with dihedral angles varying depending on the specific substitution pattern.
The molecular geometry features a central hydrazone linkage (C=N-N) that connects the 3-methylbenzyl moiety to the 2,4-dinitroaniline framework. This arrangement allows for extended conjugation throughout the molecular system, contributing to the compound's spectroscopic properties and stability. The presence of two nitro groups in the 2,4-positions on the aniline ring creates significant electron-withdrawing effects that influence the overall electronic distribution within the molecule.
Storage recommendations indicate that the compound should be maintained under inert gas conditions at room temperature in a cool, dark environment below 15 degrees Celsius. The compound demonstrates moisture sensitivity, requiring careful handling to prevent degradation or hydrolysis of the hydrazone linkage.
Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy conducted in deuterated chloroform solvent reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic protons of both the methylphenyl and dinitrophenyl rings, as well as the distinctive hydrazone proton and the methyl group substituent.
The aromatic region of the proton nuclear magnetic resonance spectrum typically displays multiple overlapping signals between 7.0 and 8.5 parts per million, corresponding to the various aromatic hydrogen environments. The hydrazone proton (CH=N) appears as a characteristic singlet at approximately 8.0-8.5 parts per million, while the methyl group on the toluyl ring produces a singlet around 2.3-2.4 parts per million. The nitrogen-hydrogen proton of the hydrazine moiety, when observable, appears as a broad signal that may be exchange-dependent.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum exhibits characteristic absorption bands corresponding to the nitro group stretching vibrations, typically appearing as strong bands around 1520-1350 wavenumbers for the asymmetric and symmetric stretching modes respectively. The carbon-nitrogen double bond of the hydrazone linkage produces a distinctive absorption band around 1600-1630 wavenumbers. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers.
Ultraviolet-visible spectroscopy reveals important electronic transitions within the molecule. The extended conjugation system created by the hydrazone linkage connecting two aromatic systems results in significant bathochromic shifts compared to the individual components. The compound typically exhibits strong absorption bands in the visible region, contributing to its characteristic yellow to brown coloration. The nitro groups and hydrazone functionality create charge-transfer characteristics that influence the optical properties.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 300, consistent with the calculated molecular weight. Fragmentation patterns in mass spectrometry provide additional structural confirmation, with characteristic losses corresponding to nitro groups and aromatic substituents.
Tautomeric Behavior and Conformational Analysis
The tautomeric behavior of this compound involves primarily the equilibrium between the imine and enamine forms of the hydrazone functionality. The compound predominantly exists in the imine form (C=N-NH-) under normal conditions, as evidenced by spectroscopic studies and crystallographic data. However, the possibility of tautomerization to the enamine form (CH-N=N-) exists, particularly under specific environmental conditions or in the presence of hydrogen-bonding solvents.
Computational studies using density functional theory methods provide insights into the conformational preferences and electronic structure of the molecule. These calculations reveal that the energy difference between potential tautomeric forms favors the imine configuration, consistent with experimental observations. The planar or near-planar arrangement of the molecule minimizes steric interactions while maximizing conjugation effects throughout the aromatic system.
The conformational analysis indicates that rotation around the carbon-nitrogen single bond of the hydrazone linkage can occur, leading to different spatial arrangements of the two aromatic ring systems. However, the preferred conformation maintains optimal overlap of the π-electron systems to maximize stabilization through extended conjugation. Intramolecular hydrogen bonding interactions between the hydrazone nitrogen-hydrogen and oxygen atoms of the nitro groups can influence the preferred conformational arrangements.
Environmental factors such as solvent polarity, temperature, and pH can influence the tautomeric equilibrium and conformational preferences. In polar solvents, increased stabilization of charge-separated resonance forms may shift the equilibrium, while hydrogen-bonding solvents can interact with the hydrazone functionality to alter the preferred tautomeric state. The electron-withdrawing nature of the dinitrophenyl group significantly stabilizes the hydrazone form through resonance effects, contributing to the overall stability of the compound.
Kinetic studies of hydrazone formation reactions demonstrate that the condensation process proceeds through nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by elimination of water to form the stable hydrazone linkage. The reaction kinetics show second-order behavior with rate constants dependent on the electronic nature of both the aldehyde and hydrazine components. The formation of this compound exhibits favorable thermodynamics due to the extended conjugation and electron-withdrawing effects of the dinitrophenyl substituent.
Properties
IUPAC Name |
N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRXQUGVASQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334335 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-05-9 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Laboratory-Scale Synthesis
Reagents :
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m-Tolualdehyde (purity ≥98%)
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2,4-Dinitrophenylhydrazine (DNPH, purity ≥95%)
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Concentrated hydrochloric acid (HCl, 37%)
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Ethanol or methanol (HPLC grade)
Procedure :
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DNPH Reagent Preparation : Dissolve 1.0 g of DNPH in 100 mL of 2N HCl by stirring at 50°C for 30 minutes.
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Condensation Reaction : Add 0.5 mL of m-tolualdehyde dropwise to the DNPH solution under vigorous stirring.
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Precipitation : A yellow-orange precipitate forms immediately. Continue stirring for 1 hour at room temperature.
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Filtration : Collect the precipitate via vacuum filtration using a Büchner funnel.
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Washing : Rinse the solid with cold ethanol (3 × 10 mL) to remove unreacted reagents.
Large-Scale Industrial Synthesis
Industrial protocols emphasize cost efficiency and scalability:
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Continuous Flow Reactors : DNPH and m-tolualdehyde are mixed in a 1:1 molar ratio in a tubular reactor at 60°C, with a residence time of 20 minutes.
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Solvent-Free Conditions : Patents describe using minimal solvent (e.g., 10% ethanol) to reduce waste.
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Automated Filtration Systems : Centrifugal filters achieve >99% product recovery.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from acetonitrile or ethanol :
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Dissolve 1.0 g of crude hydrazone in 50 mL of hot acetonitrile.
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Cool to 4°C overnight.
Analytical Validation
Optimization Strategies
Solvent Selection
Temperature Control
pH Adjustment
Maintaining pH <2.0 ensures complete protonation of the carbonyl group.
This compound serves as a reference standard in:
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HPLC : Quantification of airborne carbonyls (EPA Method TO-11A).
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TLC : Identification of aldehydes in environmental samples (Rf = 0.45 in ethyl acetate/hexane).
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Spectrophotometry : UV-Vis detection at 360 nm (ε = 22,000 L·mol⁻¹·cm⁻¹).
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 1–2 hours | 20 minutes |
| Solvent Consumption | 150 mL/g | 10 mL/g |
| Yield | 85–92% | 90–95% |
| Purity | 98–99% | 99.5% |
Challenges and Innovations
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions: m-Tolualdehyde 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazone derivatives.
Scientific Research Applications
Analytical Chemistry
Derivatization for Carbonyl Detection
One of the primary applications of m-tolualdehyde 2,4-dinitrophenylhydrazone is its use in the derivatization of aldehydes and ketones. The formation of this hydrazone allows for enhanced detection sensitivity when analyzing carbonyl compounds through chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) .
Improved Analytical Methods
Recent studies have demonstrated that using this compound in HPLC methods significantly improves the limits of detection (LOD) and quantification (LOQ) for various carbonyl compounds compared to traditional methods. For instance, the application note from Agilent Technologies shows that using UHPLC conditions resulted in better performance metrics for m-tolualdehyde derivatives .
Environmental Monitoring
Air Quality Assessment
this compound is employed in methods for monitoring air quality by detecting volatile organic compounds (VOCs). The hydrazone derivative can be extracted from air samples and analyzed to quantify the presence of harmful aldehydes and ketones . This application is particularly relevant in urban environments where air pollution is a concern.
Water Quality Testing
The compound is also used in water quality assessments. By derivatizing carbonyls present in water samples with 2,4-dinitrophenylhydrazine, researchers can analyze these derivatives to determine the concentration of aldehydes and ketones . This method is crucial for ensuring compliance with environmental regulations regarding water contaminants.
Food Safety
Detection of Food Contaminants
In the food industry, this compound serves as a reagent for detecting carbonyl compounds that may indicate spoilage or contamination. The ability to quickly and accurately measure these compounds helps maintain food safety standards .
Research Applications
Chemical Synthesis Studies
Researchers utilize this compound in synthetic organic chemistry as a reference compound or intermediate in various reactions involving carbonyl groups. Its stability and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of m-tolualdehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative through a condensation reaction with aldehydes and ketones. The hydrazone formation is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water . This reaction is highly specific and forms a stable hydrazone product, which can be easily detected and quantified .
Comparison with Similar Compounds
Comparison with Similar 2,4-DNPH Derivatives
Structural and Physicochemical Properties
a. Positional Isomerism :
- m-Tol-DNPH (meta-methyl substitution) differs from o-tolualdehyde-DNPH (ortho-methyl) and p-tolualdehyde-DNPH (para-methyl) in the placement of the methyl group on the benzaldehyde moiety. This positional isomerism influences molecular planarity, solubility, and intermolecular interactions. For instance, steric hindrance in the ortho isomer reduces crystallinity compared to the meta and para derivatives .
- Molecular Weight : m-Tol-DNPH (C₁₄H₁₂N₄O₄) has a molecular weight of 324.27 g/mol, identical to its o- and p-isomers but distinct from simpler derivatives like formaldehyde-DNPH (210.15 g/mol) and acetaldehyde-DNPH (238.20 g/mol) .
b. Thermal Stability and Melting Points :
- Melting points vary significantly among derivatives. For example:
- Acetone-DNPH : 156–158°C .
- Formaldehyde-DNPH : 164–166°C .
- Crotonaldehyde-DNPH : ~250°C (decomposition) .
- m-Tol-DNPH : While specific data are unavailable, its para isomer (p-Tol-DNPH) has a reported melting point of ~180°C, suggesting meta derivatives may exhibit similar or slightly lower values due to reduced symmetry .
c. Solubility :
- m-Tol-DNPH is sparingly soluble in polar solvents (e.g., water) but dissolves readily in organic solvents like dichloromethane (DCM) or ethyl acetate, akin to acetaldehyde-DNPH and propionaldehyde-DNPH .
Spectroscopic and Chromatographic Behavior
a. Spectroscopic Signatures :
- IR and NMR : The carbonyl C=O stretch in m-Tol-DNPH appears near 1680–1700 cm⁻¹ (IR), consistent with other aromatic DNPH derivatives. The meta-methyl group causes distinct proton splitting in ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- UV-Vis : DNPH derivatives exhibit strong absorbance at 360–370 nm due to the conjugated hydrazone-aryl system, enabling quantitative analysis. m-Tol-DNPH’s molar absorptivity (ε ~22,000 M⁻¹cm⁻¹) aligns with derivatives like formaldehyde-DNPH .
b. HPLC Performance :
- Retention Time : Structural isomers (e.g., o-, m-, p-Tol-DNPH) are separable via reversed-phase HPLC with C18 columns. For example, 3-hydroxybutanal-DNPH and 2-hydroxyisobutyraldehyde-DNPH (structural analogs) show baseline separation under optimized conditions .
- Detection Limits : m-Tol-DNPH’s limit of detection (LOD) in HPLC is estimated at 0.5–2.0 µg/L, comparable to acetaldehyde-DNPH (LOD 1.0 µg/L) but higher than formaldehyde-DNPH (LOD 0.1 µg/L) due to increased hydrophobicity .
a. Antioxidant Activity :
b. Environmental Analysis :
- Unlike formaldehyde-DNPH (widely used for indoor air monitoring per ISO 16000-3), m-Tol-DNPH is specialized for detecting methyl-substituted aldehydes in complex matrices like cigarette smoke or industrial emissions .
Isomerism and Tautomeric Effects
- E/Z Isomerism : Like most DNPH derivatives, m-Tol-DNPH exists as E and Z stereoisomers. The E-configuration predominates in the solid state, stabilized by intramolecular N–H⋯O hydrogen bonds, as observed in 2-methoxybenzaldehyde-DNPH and 2-hydroxy-5-nitrobenzaldehyde-DNPH .
- Keto-Enol Tautomerism: While rare in DNPHs, tautomerism is reported in derivatives with adjacent hydroxyl groups (e.g., 2-hydroxybenzaldehyde-DNPH), a feature absent in m-Tol-DNPH .
Biological Activity
m-Tolualdehyde 2,4-dinitrophenylhydrazone (m-TDNH) is a chemical compound that has garnered attention for its biological activity, particularly in its interactions with carbonyl compounds. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
m-TDNH is synthesized through the reaction of m-tolualdehyde with 2,4-dinitrophenylhydrazine under acidic conditions, typically using acetic acid as a catalyst. The reaction proceeds via a condensation mechanism, resulting in the formation of a hydrazone linkage:
This compound appears as a light yellow to brown crystalline solid with a molecular formula of C₁₄H₁₂N₄O₄ and a molecular weight of 300.27 g/mol. Its melting point ranges from 211-213 °C, making it suitable for various analytical applications.
Detection of Carbonyl Compounds
One of the primary applications of m-TDNH is in the detection and quantification of aldehydes and ketones in biological samples. The formation of stable derivatives allows for the identification of these carbonyl compounds through methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For instance, research has demonstrated its effectiveness in analyzing volatile organic compounds (VOCs) in environmental samples .
Antimicrobial Properties
Recent studies have indicated that m-TDNH exhibits antimicrobial activity against various pathogens. For example, it has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays. These results suggest potential applications in developing antimicrobial agents.
Anticancer Potential
Emerging research points to the anticancer properties of m-TDNH derivatives. In vitro studies have shown that certain hydrazone derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
- Environmental Monitoring : A study utilized m-TDNH to monitor carbonyl compounds in urban air samples. The results highlighted its effectiveness in identifying pollutants like formaldehyde and acetaldehyde, which are linked to respiratory issues .
- Pharmaceutical Applications : In drug formulation research, m-TDNH has been explored for its ability to stabilize active pharmaceutical ingredients through complexation with carbonyl-containing drugs. This stabilization can enhance drug efficacy and shelf life.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of m-TDNH compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Detection Method |
|---|---|---|---|
| This compound | Yes | Yes | TLC, HPLC |
| 2,4-Dinitrophenylhydrazine | Moderate | Limited | TLC |
| Acetophenone 2,4-Dinitrophenylhydrazone | Yes | No | HPLC |
Q & A
Q. What is the recommended methodology for derivatizing m-tolualdehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form its hydrazone?
The derivatization involves a condensation reaction under acidic conditions. Typically, m-tolualdehyde is reacted with 2,4-DNPH in a solution of methanol or acetonitrile acidified with sulfuric or hydrochloric acid. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, forming the hydrazone and releasing water. Reaction completion may require 1–2 hours at room temperature, though kinetic studies should confirm optimal conditions for m-tolualdehyde specifically. Post-reaction, the product is extracted using ethyl acetate or similar solvents and purified via recrystallization .
Q. How are 2,4-dinitrophenylhydrazones typically characterized in analytical workflows?
Key characterization methods include:
- Melting point analysis : Comparing observed melting points to literature values (e.g., propionaldehyde DNPH melts at 148–155°C ).
- Chromatography : HPLC or LC-MS with UV detection (e.g., λ = 360 nm) for separation and quantification .
- Spectroscopy : UV-Vis (for λmax of hydrazones), IR (C=O and N-H stretches), and <sup>1</sup>H NMR (for structural confirmation) .
Advanced Research Questions
Q. What analytical challenges arise from the stereoisomerism of 2,4-dinitrophenylhydrazones, and how can they be mitigated?
Hydrazones exist as E/Z stereoisomers due to restricted rotation around the C=N bond. This can lead to split peaks in chromatograms or inconsistent melting points. To resolve this:
Q. How can cross-reactivity with other carbonyl compounds be minimized during derivatization?
2,4-DNPH reacts broadly with aldehydes/ketones, so selectivity requires:
Q. What factors influence the yield and purity of m-tolualdehyde-DNPH synthesis?
- Reaction time and temperature : Under acidic conditions, extended times (>2 hours) may degrade the product.
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted DNPH and byproducts .
Q. How should researchers address contradictory data in hydrazone quantification across studies?
Discrepancies may arise from:
- Matrix effects : Environmental samples (e.g., air, water) vs. controlled lab conditions.
- Instrumental variability : Calibrate detectors using certified standards (e.g., formaldehyde-DNPH at 40 µg/mL ).
- Replicate controls : Include spiked recovery experiments and blank samples to validate method accuracy .
Methodological Best Practices
Q. What safety protocols are critical when handling 2,4-DNPH?
- Store 2,4-DNPH dampened with 30% water to prevent explosive decomposition .
- Use fume hoods and personal protective equipment (PPE) due to its mutagenic potential .
Q. How can researchers troubleshoot low yields in hydrazone synthesis?
- Verify reagent purity (e.g., DNPH should be free of oxidation byproducts).
- Monitor reaction progress via TLC or in situ FT-IR for carbonyl disappearance.
- Adjust stoichiometry (typically 1:1 aldehyde:DNPH) and avoid excess acid .
Emerging Research Applications
Q. Can m-tolualdehyde-DNPH be applied in environmental or biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
